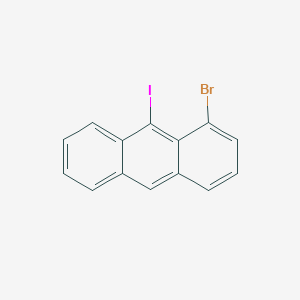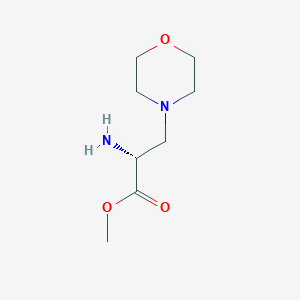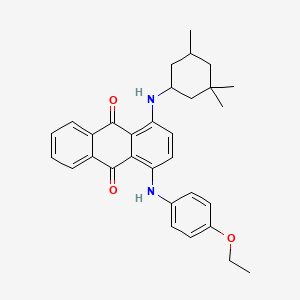
1-(Phthalazin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phthalazin-5-yl)ethanone is an organic compound with the molecular formula C10H8N2O. It is a derivative of phthalazine, a bicyclic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phthalazin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of phthalazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Phthalazin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazin-5-yl acetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield phthalazin-5-yl ethanol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Phthalazin-5-yl acetic acid.
Reduction: Phthalazin-5-yl ethanol.
Substitution: Various substituted phthalazin-5-yl derivatives.
Scientific Research Applications
1-(Phthalazin-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex phthalazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Phthalazin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound may interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Phthalazine: The parent compound of 1-(Phthalazin-5-yl)ethanone, known for its biological activities.
Phthalazinone: A derivative with a ketone group, used in various pharmacological studies.
Phthalazin-1(2H)-one: Another derivative with potential anticancer properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ethanone group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-phthalazin-5-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-11-12-6-10(8)9/h2-6H,1H3 |
InChI Key |
OSFUFCDQCWUJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=CN=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




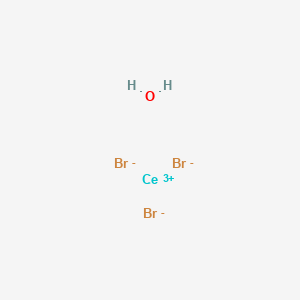
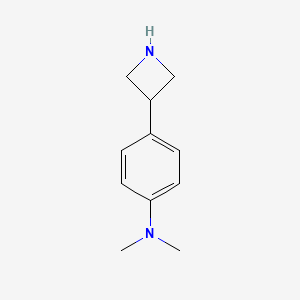

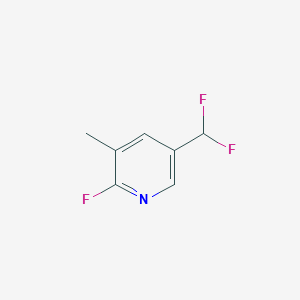
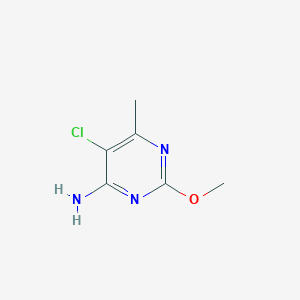
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


